molecular formula C17H18FN3O2 B252138 N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide

Katalognummer B252138
Molekulargewicht: 315.34 g/mol
InChI-Schlüssel: SUWKRGGLHJHMGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as AZD8931, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been developed as a potential anti-cancer drug and has shown promising results in preclinical studies.

Wirkmechanismus

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide works by inhibiting the activity of EGFR and HER2, which are both overexpressed in many types of cancer. These receptors play a key role in cell growth, proliferation, and survival, and their inhibition can lead to the death of cancer cells. N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide also has the ability to penetrate the blood-brain barrier, making it a potential treatment for brain tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have other biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as improve glucose metabolism in animal models of diabetes. These effects may have potential therapeutic applications in other diseases beyond cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide in lab experiments is its specificity for EGFR and HER2, which allows for targeted inhibition of these receptors without affecting other signaling pathways. However, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has also been found to have limited efficacy in some cancer types, and its use may be limited by the development of drug resistance.

Zukünftige Richtungen

There are several potential future directions for the development of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide. One area of focus is the identification of biomarkers that can predict response to the drug, which would allow for more personalized treatment approaches. Another direction is the development of combination therapies that can enhance the efficacy of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide and overcome drug resistance. Finally, there is ongoing research into the use of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide in other diseases beyond cancer, such as diabetes and Alzheimer's disease.
In conclusion, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide is a promising anti-cancer drug that has shown efficacy in preclinical studies. Its specificity for EGFR and HER2, as well as its ability to penetrate the blood-brain barrier, make it a potential treatment for a range of cancers, including brain tumors. However, further research is needed to fully elucidate its mechanism of action, identify biomarkers for patient selection, and develop effective combination therapies.

Synthesemethoden

The synthesis of N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, including the condensation of 2-fluorobenzoic acid with 3-aminopropylamine, followed by the addition of 6-methylnicotinoyl chloride. The resulting product is then purified and characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been extensively studied in preclinical models of cancer, including breast, lung, and head and neck cancers. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In addition, N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C17H18FN3O2

Molekulargewicht

315.34 g/mol

IUPAC-Name

N-[3-[(2-fluorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H18FN3O2/c1-12-7-8-13(11-21-12)16(22)19-9-4-10-20-17(23)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,22)(H,20,23)

InChI-Schlüssel

SUWKRGGLHJHMGZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2F

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2F

Löslichkeit

44.1 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.